molecular formula C15H25NO B14683389 beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine CAS No. 33132-76-2

beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine

Cat. No.: B14683389
CAS No.: 33132-76-2
M. Wt: 235.36 g/mol
InChI Key: RSNQCXRFOIGGDJ-UHFFFAOYSA-N
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Description

Beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine: is a complex organic compound with a unique structure that includes a phenethylamine backbone substituted with a beta-sec-butyl group, N,N-dimethyl groups, and a p-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a phenethylamine derivative with sec-butyl halides under basic conditions, followed by methylation of the amine groups using methyl iodide or dimethyl sulfate. The methoxy group can be introduced via methylation of a hydroxy precursor using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions of phenethylamine derivatives with biological systems, including receptor binding and enzyme inhibition.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific receptors or enzymes, leveraging the compound’s structural features to enhance efficacy and selectivity.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-p-methoxyphenethylamine: Lacks the beta-sec-butyl group, resulting in different chemical properties and reactivity.

    Beta-sec-Butyl-N,N-dimethylphenethylamine: Lacks the p-methoxy group, affecting its interaction with biological targets.

    N,N-Dimethylphenethylamine: Lacks both the beta-sec-butyl and p-methoxy groups, making it less complex and versatile.

Uniqueness

Beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

33132-76-2

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N,N,3-trimethylpentan-1-amine

InChI

InChI=1S/C15H25NO/c1-6-12(2)15(11-16(3)4)13-7-9-14(17-5)10-8-13/h7-10,12,15H,6,11H2,1-5H3

InChI Key

RSNQCXRFOIGGDJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CN(C)C)C1=CC=C(C=C1)OC

Origin of Product

United States

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